Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1770676-45-3
VCID: VC2973705
InChI: InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-6-4-5-7-10(9)14(15,16)17/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2C(F)(F)F)C
Molecular Formula: C14H12F3NO2S
Molecular Weight: 315.31 g/mol

Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate

CAS No.: 1770676-45-3

Cat. No.: VC2973705

Molecular Formula: C14H12F3NO2S

Molecular Weight: 315.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate - 1770676-45-3

Specification

CAS No. 1770676-45-3
Molecular Formula C14H12F3NO2S
Molecular Weight 315.31 g/mol
IUPAC Name ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-6-4-5-7-10(9)14(15,16)17/h4-7H,3H2,1-2H3
Standard InChI Key BLLKUPIUGYTRFU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2C(F)(F)F)C
Canonical SMILES CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2C(F)(F)F)C

Introduction

Chemical Identity and Structure

Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate features a five-membered thiazole ring with strategic substitutions that enhance its chemical reactivity and biological potential. The compound's key structural components include a thiazole core with a methyl group at position 5, an ethyl carboxylate at position 4, and a 2-(trifluoromethyl)phenyl substituent at position 2.

Basic Properties and Identification

The compound possesses the following fundamental properties:

PropertyValue
CAS Number1770676-45-3
Molecular FormulaC₁₄H₁₂F₃NO₂S
Molecular Weight315.31 g/mol
IUPAC Nameethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate
InChI1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-6-4-5-7-10(9)14(15,16)17/h4-7H,3H2,1-2H3
InChI KeyBLLKUPIUGYTRFU-UHFFFAOYSA-N
Physical StateSolid

The compound's structural features include a thiazole ring containing both sulfur and nitrogen atoms, an ortho-trifluoromethyl substituent on the phenyl ring, a methyl group at position 5 of the thiazole, and an ethyl carboxylate at position 4 .

Physical and Chemical Properties

The physical and chemical properties of Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate significantly influence its reactivity, stability, and potential applications.

Spectroscopic Characteristics

While specific spectroscopic data for this exact compound is limited in the available literature, related thiazole compounds show characteristic signals in their NMR spectra:

  • In ¹H-NMR spectra, the ethyl carboxylate group typically shows a triplet for the methyl protons around δ 1.30 ppm and a quartet for the methylene protons around δ 4.30 ppm

  • The methyl group attached to the thiazole ring usually appears as a singlet around δ 2.60-2.70 ppm

  • The aromatic protons of the phenyl ring show complex patterns in the δ 7.00-8.00 ppm region

Structural Features Affecting Properties

The trifluoromethyl group at the ortho position of the phenyl ring significantly influences the compound's properties:

  • Enhanced lipophilicity due to the presence of three fluorine atoms

  • Increased metabolic stability compared to non-fluorinated analogues

  • Modified electronic distribution affecting the reactivity of the thiazole ring

  • Potential for unique conformational preferences due to steric effects of the ortho-CF₃ group

Chemical Reactivity

The presence of multiple functional groups in Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate creates diverse reaction sites:

  • The ethyl carboxylate group can undergo hydrolysis, transesterification, or amidation reactions

  • The thiazole ring nitrogen can participate in coordination with metals or act as a weak base

  • The methyl group at position 5 may undergo oxidation or serve as a site for further functionalization

  • The aromatic phenyl ring can participate in various electrophilic substitution reactions, although these are influenced by the electron-withdrawing trifluoromethyl group

Structural FeatureImpact on Biological Activity
Ortho-trifluoromethyl on phenylEnhances lipophilicity, may affect binding orientation with biological targets
Thiazole ringProvides a rigid scaffold for optimal spatial arrangement of substituents
Ethyl carboxylatePotential hydrogen bond acceptor, may enhance binding to protein targets
5-Methyl groupMay occupy hydrophobic pockets in target proteins, affecting binding affinity

Research on similar phenylthiazole compounds indicates that the position of substituents on the phenyl ring dramatically impacts biological activity. For instance, para-substituted derivatives sometimes exhibit different activity profiles compared to ortho-substituted counterparts .

Applications in Medicinal Chemistry and Research

As Synthetic Intermediates

Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate serves as a valuable synthetic intermediate:

  • The ethyl carboxylate group can be converted to various derivatives including acids, amides, and hydrazides

  • The compound can serve as a scaffold for further elaboration in the synthesis of more complex molecules

  • The thiazole core provides a stable heterocyclic platform for medicinal chemistry explorations

In particular, the carboxylate functionality allows for the preparation of hydrazide derivatives, which can be further transformed into hydrazones with potential biological activities .

In Drug Discovery Programs

The compound's structural features make it attractive in drug discovery:

Research Tool in Chemical Biology

Beyond its potential therapeutic applications, this compound may serve as a research tool:

  • As a probe for investigating protein-ligand interactions

  • In structure-activity relationship studies for optimizing biological activities

  • For studying the influence of trifluoromethyl substitution on compound properties and biological effects

Analytical Characterization

Identification Methods

Multiple analytical techniques are employed for the identification and characterization of Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

  • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis

  • Infrared (IR) spectroscopy for identifying functional groups

  • X-ray crystallography for determining three-dimensional structure when crystalline samples are available

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